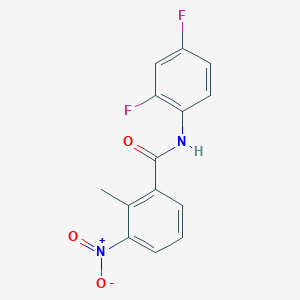

N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

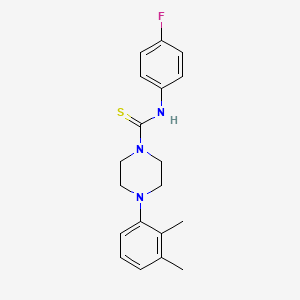

Synthesis Analysis The synthesis of related nitrobenzamide derivatives involves multi-step reactions, including nucleophilic substitution of nitro groups and cyclization. For example, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide through nucleophilic substitution followed by Thorpe-Ziegler cyclization demonstrates a method that could potentially be adapted for synthesizing compounds like N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide (Gakh et al., 2006).

Molecular Structure Analysis The crystal structure of related fluorobenzamide compounds, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, indicates co-planar aromatic rings with specific orientations of the amide group, highlighting the role of hydrogen bonding and molecular interactions in determining the structural configuration (Hehir & Gallagher, 2023). This analysis could provide insights into the molecular structure of this compound by comparison.

Chemical Reactions and Properties Chemical reactions involving nitrobenzamide derivatives often include nucleophilic substitution and cyclization. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods, offering a view into the complex reactions nitrobenzamide derivatives can undergo and their electrochemical properties (He et al., 2014).

Physical Properties Analysis The physical properties, including crystal structures of nitrobenzamide derivatives, are determined using X-ray diffraction. The arrangement of molecules in the crystal lattice, hydrogen bonding, and other intermolecular interactions play a crucial role in the physical properties of these compounds. For example, isomeric N-(iodophenyl)nitrobenzamides form various three-dimensional framework structures, influenced by hydrogen bonds and iodo...carbonyl interactions (Wardell et al., 2006).

Mecanismo De Acción

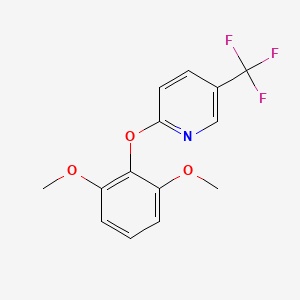

Target of Action

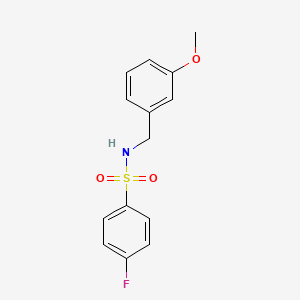

A similar compound, 4- (aminosulfonyl)-n- [ (2,4-difluorophenyl)methyl]-benzamide, has been found to targetCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

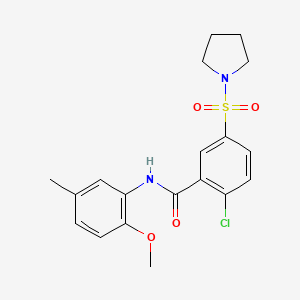

If we consider the similar compound mentioned above, it likely interacts with its target enzyme, leading to inhibition or modulation of the enzyme’s activity . This interaction can result in changes in cellular processes that the enzyme is involved in.

Biochemical Pathways

Given the potential target of carbonic anhydrase 2, it may affect pathways related to ph regulation and electrolyte balance in cells .

Pharmacokinetics

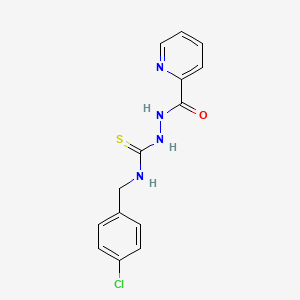

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential target, it may lead to changes in cellular ph and electrolyte balance, which could have various downstream effects depending on the specific cell type and physiological context .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYHMLUKRMWVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)

![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)